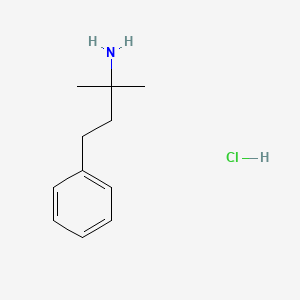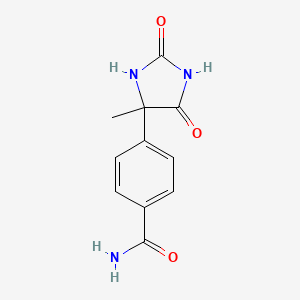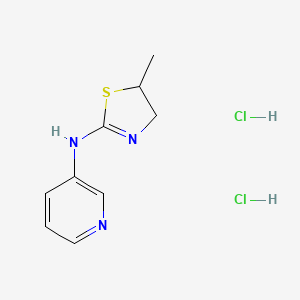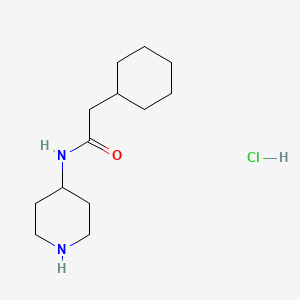![molecular formula C11H14ClNO2 B1422528 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1183436-64-7](/img/structure/B1422528.png)
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
Übersicht
Beschreibung
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is an aromatic amide . It is functionally related to a chloroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) and the molecular weight is 227.69 .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
- Herbicide Metabolism : This compound, along with others like acetochlor, alachlor, butachlor, and metolachlor, are pre-emergent herbicides used in agriculture. They have been studied for their carcinogenicity and metabolic pathways in rats and humans. The study revealed different metabolic rates in human and rat liver microsomes, indicating species-specific reactions to these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity
- Impact on Agricultural Crops : The effectiveness of these herbicides, including their reception and activity in soil, is influenced by factors like wheat straw cover and irrigation. This affects the proportion of herbicide received by the soil and its subsequent impact on crop growth (Banks & Robinson, 1986).
Adsorption, Mobility, and Efficacy
- Soil Properties and Herbicide Activity : The adsorption and mobility of these herbicides in soil, and their effectiveness against weeds, are correlated with soil properties like organic matter and clay content. Different soil types can thus influence the efficacy of these herbicides (Peter & Weber, 1985).
Inhibition of Fatty Acid Synthesis in Algae
- Effect on Algae : The chloroacetamides like alachlor and metazachlor have been studied for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. This suggests potential broader ecological impacts of these herbicides beyond targeted weeds (Weisshaar & Böger, 1989).
Synthesis and Characterization
- Chemical Synthesis : Research also includes the synthesis and characterization of similar compounds, highlighting the chemical processes involved in creating these herbicides and understanding their molecular structure (Zhong-cheng & Wan-yin, 2002).
Impact on Photosynthesis and Respiration
- Plant Cell Response : The impact of acetanilide herbicides, including variations of the subject compound, on the photosynthesis and respiration of isolated plant cells has been studied. This research aids in understanding the herbicidal action at a cellular level (Rensburg, Dyk, & Swardt, 1990).
Safety and Hazards
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the local environment, the presence of other interacting molecules, and the specific cell or tissue context . Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNSSORCDDMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)



![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)



![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
